molecular formula C10H12ClF2NO3 B1524814 (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride CAS No. 1263094-82-1

(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride

Cat. No.: B1524814
CAS No.: 1263094-82-1
M. Wt: 267.66 g/mol
InChI Key: SXDPBCLPVWWZGD-QRPNPIFTSA-N
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Description

(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride is a synthetic organic compound It is characterized by the presence of an amino group, two fluorine atoms, and a methoxyphenyl group attached to a propionic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and difluoroacetic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methoxybenzaldehyde and difluoroacetic acid.

    Amination: The intermediate undergoes amination to introduce the amino group.

    Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme function by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s catalytic activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride: The enantiomer of the compound, which may have different biological activities.

    3-Amino-2,2-difluoro-3-phenylpropionic acid hydrochloride: Lacks the methoxy group, which can affect its chemical and biological properties.

    3-Amino-3-(4-methoxyphenyl)propionic acid hydrochloride: Does not contain fluorine atoms, leading to different reactivity and interactions.

Uniqueness

(S)-3-Amino-2,2-difluoro-3-(4-methoxyphenyl)propionic acid hydrochloride is unique due to the presence of both fluorine atoms and a methoxyphenyl group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3S)-3-amino-2,2-difluoro-3-(4-methoxyphenyl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-16-7-4-2-6(3-5-7)8(13)10(11,12)9(14)15;/h2-5,8H,13H2,1H3,(H,14,15);1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDPBCLPVWWZGD-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(=O)O)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(C(=O)O)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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